molecular formula C13H19BrN2 B11817562 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine

2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine

Cat. No.: B11817562
M. Wt: 283.21 g/mol
InChI Key: ADWQZXPIZNYYMW-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isopropylpiperidinyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the isopropylpiperidinyl group. One common method involves the use of 2-bromo-4-methylpyridine as a starting material. The methyl group is then substituted with the isopropylpiperidinyl group through a series of reactions involving intermediates and specific reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, substitution, and purification under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine is unique due to the specific positioning of the bromine and isopropylpiperidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

2-bromo-5-(1-propan-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C13H19BrN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3

InChI Key

ADWQZXPIZNYYMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

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